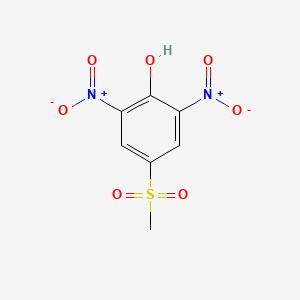

4-Methanesulfonyl-2,6-dinitrophenol

Descripción general

Descripción

Aplicaciones Científicas De Investigación

-

Electrocatalysis of 2,6-Dinitrophenol

- Field : Chemistry, specifically electrocatalysis .

- Application : A reliable 2,6-dinitrophenol (2,6-DNP) sensor probe was developed .

- Method : The probe was created by applying differential pulse voltammetry (DPV) using a glassy carbon electrode (GCE) decorated with a wet-chemically prepared PbO-doped ZnO microstructures’ (MSs) electro-catalyst .

- Results : The sensitivity of the proposed 2,6-DNP sensor probe obtained from the slope of the calibration curve as well as dynamic range for 2,6-DNP detection were found as 32.1867 µAµM −1 cm −2 and 3.23~16.67 µM, respectively .

-

Removal of 2,4-Dinitrophenol

- Field : Environmental Science .

- Application : A Molecularly Imprinted Polymer (MIP) membrane was synthesized for the removal of 2,4-dinitrophenol (2,4-DNP) from aqueous solution .

- Method : The MIP membrane was prepared by bulk polymerization in acetonitrile using 2,4-dinitrophenol, acrylamide, ethylene glycol dimethacrylate, and benzoyl peroxide, as the template, functional monomer, cross-linker, and initiator, respectively .

- Results : The MIP membrane showed selective sorption capability towards 2,4-DNP over other potential interferences .

-

Electrocatalysis of 2,6-Dinitrophenol with Silver Nanoparticle-Decorated Chitosan/SrSnO3 Nanocomposites

- Field : Biosensors .

- Application : An efficient electrochemical sensor for 2,6-dinitrophenol was developed .

- Method : The sensor was created using silver nanoparticle-decorated Chitosan/SrSnO3 nanocomposites. The nanocomposites were prepared using an ultrasonication technique followed by a photoreduction technique .

- Results : The sensor exhibited significant nonlinear pharmacokinetics, which were attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .

-

Weight Loss Drug

- Field : Pharmacology .

- Application : 2,4-Dinitrophenol (DNP) was used as a weight loss drug in the early 20th century .

- Method : DNP acts as an oxidative phosphorylation uncoupling agent, causing the rapid loss of ATP as heat, leading to increased basal metabolic rate .

- Results : Despite its effectiveness in weight loss, DNP was banned due to severe toxicities associated with the compound .

-

Industrial Uses

- Field : Industrial Chemistry .

- Application : 2,4-Dinitrophenol has been used in the manufacturing of dyes, picric acid, picramic acid, wood preservatives, explosives, pH indicators, and photographic developers .

- Method : The specific methods of application vary depending on the specific use .

- Results : The results of these applications are diverse and depend on the specific use .

-

Electrocatalysis of 2,6-Dinitrophenol with Silver Nanoparticle-Decorated Chitosan/SrSnO3 Nanocomposites

- Field : Biosensors .

- Application : An efficient electrochemical sensor for 2,6-dinitrophenol was developed .

- Method : The sensor was created using silver nanoparticle-decorated Chitosan/SrSnO3 nanocomposites. The nanocomposites were prepared using an ultrasonication technique followed by a photoreduction technique .

- Results : The sensor exhibited significant nonlinear pharmacokinetics, which were attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .

-

Pharmacokinetic Model for 2,4-Dinitrophenol

- Field : Pharmacokinetics .

- Application : A physiologically-based pharmacokinetic model for 2,4-dinitrophenol was developed .

- Method : The model was developed to investigate the whole body disposition of DNP in order to understand the relationship between the pharmacokinetics, efficacy, and toxicity in the C57BL/6J diet-induced obese mouse model .

- Results : DNP exhibits significant nonlinear pharmacokinetics, which were attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .

-

Industrial Uses

- Field : Industrial Chemistry .

- Application : 2,4-Dinitrophenol has been used as an antiseptic and as a non-selective bioaccumulating pesticide .

- Method : The specific methods of application vary depending on the specific use .

- Results : The results of these applications are diverse and depend on the specific use .

Safety And Hazards

Propiedades

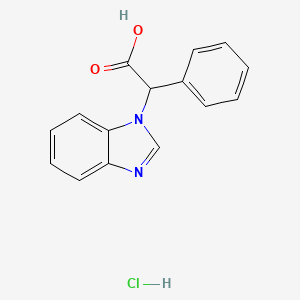

IUPAC Name |

4-methylsulfonyl-2,6-dinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O7S/c1-17(15,16)4-2-5(8(11)12)7(10)6(3-4)9(13)14/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCYCIVHWRROCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methanesulfonyl-2,6-dinitrophenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-Bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B1523743.png)

![3-bromo-4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1523751.png)

![2-{1,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid](/img/structure/B1523753.png)